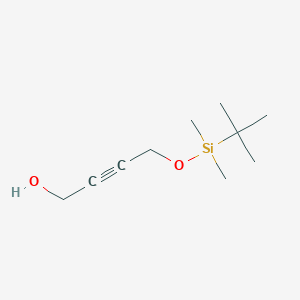

4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol

Overview

Description

4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol is a useful research compound. Its molecular formula is C10H20O2Si and its molecular weight is 200.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

Synthesis of 4-Aryl-Furan-3-ols : A novel method was developed for synthesizing 4-aryl-furan-3-ols using a process that includes the condensation between dimethyl diglycolate and various aryl glyoxylates. This process uses compounds similar to 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol and can lead to the creation of useful substituted furans (Tse & Jones, 2001).

Synthesis of Stereoisomeric Oxetanes : Research on 2-(tert-Butyl)-4-phenyloxetane, which shares structural similarities with this compound, led to the creation of two geometric isomers from commercially available precursors (Perna et al., 2017).

Building Blocks for Polyketides : This compound has been utilized in the transformation of specific spiro compounds into useful building blocks for the synthesis of natural compounds with antitumor activity, highlighting its role in medicinal chemistry (Shklyaruck, 2015).

Chemical Analysis and Modification

In Situ Formation of Enantioenriched Allenylindium Reagents : Its derivatives have been used in the in situ formation of enantioenriched allenylindium reagents, demonstrating its versatility in complex organic syntheses (Johns, Grant & Marshall, 2003).

Preparation of 1-Octacosanol : A method involving the preparation of tert-butyl dimethyl octacos-10-enyloxy silane from a related compound was developed, demonstrating its use in the synthesis of long-chain alcohols (Kunkuma et al., 2013).

Supramolecular Assembly Studies : Studies on the solid state supramolecular assembly of related alkynol compounds have been conducted, providing insights into intermolecular interactions and hydrogen-bonding patterns (Braga et al., 1997).

Polymer Science Applications

- Synthesis of Hydroxytelechelic Polyisobutylenes : This compound has been employed in the cationic polymerization of polyisobutylene, followed by hydrolysis to yield hydroxytelechelic polyisobutylene, a significant advancement in polymer chemistry (Li et al., 2019).

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxybut-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWVWXDQNWGYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420141 | |

| Record name | 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86120-46-9 | |

| Record name | 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)

![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)